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Compound of Interest

Compound Name: Fmoc-D-Aph(D-Hor)-OH

CAS No.: 2504148-17-6

Cat. No.: B8124559

Get Quote

Executive Summary
Fmoc-D-Aph(D-Hor)-OH (Fmoc-4-amino-D-phenylalanine-D-hydroorotyl amide) is the critical

non-canonical amino acid scaffold used in the synthesis of GnRH antagonists, most notably

Degarelix (Firmagon). The purity of this intermediate—specifically its stereochemical integrity

and the regiochemistry of the hydroorotic moiety—directly dictates the yield and

immunogenicity profile of the final API.

This guide provides a technical framework for the NMR characterization of Fmoc-D-Aph(D-
Hor)-OH. Unlike standard amino acids, this molecule contains three distinct magnetic domains:

the lipophilic Fmoc protecting group, the aromatic phenylalanine core, and the polar,

heterocyclic hydroorotic acid (Hor) side chain. We compare its spectral fingerprint against

critical impurities (stereoisomers and incomplete synthesis precursors) to establish a self-

validating release protocol.

Structural Logic & Domain Analysis
To interpret the NMR data accurately, we must deconstruct the molecule into its magnetically

distinct environments.
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Molecular Connectivity Map
The following diagram illustrates the three domains and their connectivity, highlighting the

critical amide linkage that serves as the primary diagnostic signal.
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Figure 1: Magnetic domain segmentation of Fmoc-D-Aph(D-Hor)-OH.

Experimental Protocol
Standard chloroform (

) is unsuitable due to the poor solubility of the polar Hor moiety. DMSO-

is the mandatory solvent for characterization to prevent aggregation and ensure resolution of
exchangeable amide protons.

Sample Preparation
Mass: Weigh 10–15 mg of the dried solid.

Solvent: Dissolve in 0.6 mL of DMSO-

(99.9% D).

Note: If water peaks interfere with the 3.3 ppm region, use a sealed ampoule of dry

DMSO-
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.

Tube: Use a high-precision 5mm NMR tube (500 MHz rating or higher).

Acquisition Parameters (Recommended)
Frequency: 400 MHz minimum (600 MHz preferred for diastereomer separation).

Temperature: 298 K (25°C).

Pulse Sequence:

zg30 (Standard 1H)

cosy (H-H correlation for Hor ring assignment)

hsqc (C-H correlation to resolve overlapping aliphatic signals)

Spectral Characterization & Assignment[1][2][3]
1H NMR Chemical Shift Data (DMSO- )
The following table synthesizes data from Degarelix intermediate analysis and standard

fragment shifts.
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The primary challenge is distinguishing the product from the starting material (Fmoc-D-Aph-

OH) and the diastereomeric impurity (L-Aph or L-Hor contamination).
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Technical Insight: The most reliable method to quantify the diastereomeric impurity (L,D isomer)

is not 1H NMR, but Chiral HPLC. However, in high-field NMR (600 MHz+), the diastereomers

often show split signals for the Hor-CH (4.1 ppm) and the Anilide NH due to the different

magnetic environments created by the mismatch in chirality.

Diagnostic Workflow (Decision Tree)
Use this logic flow to validate your synthesis product.
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Figure 2: NMR-based Quality Control Decision Matrix.

Advanced Validation: 2D NMR
For regulatory filings (IND/NDA), 1D proton data is insufficient. You must establish connectivity

using 2D methods.

COSY (Correlation Spectroscopy): Use this to map the Hor ring spin system.

The methine proton at ~4.1 ppm (Hor-CH) must show a cross-peak with the methylene

protons at ~2.6-2.9 ppm. This confirms the intact hydroorotic ring structure.

HSQC (Heteronuclear Single Quantum Coherence):

Use to deconvolute the 4.1–4.4 ppm region where the Fmoc-CH, Backbone

-CH, and Hor-CH often overlap. HSQC spreads these signals into the carbon dimension,
allowing precise integration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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